Diethyl (phenyl(phenylamino)methyl)phosphonate
Description
Contextualization within Alpha-Aminophosphonate Research
Alpha-aminophosphonates are structurally analogous to alpha-amino acids, a fundamental building block of proteins. gjesr.comnih.gov This structural similarity has propelled extensive research into their potential as peptidomimetics and enzyme inhibitors. gjesr.compsu.edu The replacement of the planar carboxylic acid group in amino acids with a tetrahedral phosphonate (B1237965) group in alpha-aminophosphonates leads to significant changes in their physicochemical properties, such as acidity and conformational preferences, which can influence their biological activity. nih.govnih.gov Diethyl (phenyl(phenylamino)methyl)phosphonate serves as a representative example of this class, and its derivatives have been explored for various applications, including their potential as anticancer agents and corrosion inhibitors. researchgate.netnih.gov
Historical Development and Significance of Alpha-Aminophosphonates as Bioisosteres and Synthons
The synthesis of alpha-aminophosphonates was independently reported by Martin Kabachnik and Ellis K. Fields in 1952, leading to the development of the now-famous Kabachnik-Fields reaction. wikipedia.org This discovery opened the door to the systematic investigation of these compounds. core.ac.uk The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to create a new molecule with similar biological activity, is central to the significance of alpha-aminophosphonates. wikipedia.org They are considered bioisosteres of alpha-amino acids, which has been a driving force in their development for pharmaceutical and agrochemical applications. wikipedia.orgcore.ac.uk Furthermore, their versatile reactivity makes them valuable synthons in organic chemistry, serving as precursors for the synthesis of more complex molecules.
Structural Features and Chemical Uniqueness of this compound
The molecular structure of this compound is characterized by a central carbon atom bonded to a hydrogen atom, a phenyl group, a phenylamino (B1219803) group, and a diethyl phosphonate group. The presence of the phosphonate group introduces a tetrahedral geometry around the phosphorus atom. The molecule's structure has been confirmed using various spectroscopic methods, including UV-Vis, FT-IR, and NMR spectroscopy. researchgate.net The phenyl rings contribute to the molecule's aromaticity and can influence its electronic properties and potential for pi-stacking interactions. The nitrogen atom of the phenylamino group and the oxygen atoms of the phosphonate group can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. These structural features collectively determine the compound's reactivity and its potential for intermolecular interactions.
Table 1: Spectroscopic and Physicochemical Data for this compound Derivatives
| Derivative | Yield (%) | Spectroscopic Methods Used for Characterization |
|---|---|---|
| Diethyl(phenyl(phenylamino)methyl)phosphonate (DEPAMP) | 92% | UV–Vis, FT-IR, NMR |
| Diethyl(((2-methoxyphenyl(phenylamino)methyl)phosphonate (o-DEPAMP) | 86% | UV–Vis, FT-IR, NMR |
This data is compiled from a study on the synthesis and properties of this compound derivatives. researchgate.net
Overview of Current Research Landscape and Key Research Gaps Pertaining to this compound
Current research on this compound and its analogues is diverse. One area of investigation is their application as corrosion inhibitors for steel in acidic media. researchgate.net Studies have shown that these compounds can effectively protect metal surfaces from corrosion. researchgate.net Another significant research direction is the exploration of their potential as anticancer agents. nih.govnih.gov For instance, novel alpha-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor activities against various cancer cell lines. nih.gov
Despite these advancements, there are still research gaps to be addressed. While the synthesis of racemic this compound is well-established, the development of efficient and highly enantioselective synthetic methods remains a challenge. mdpi.com Such methods are crucial for investigating the differential biological activities of individual enantiomers. Further research is also needed to fully elucidate the mechanisms of action of these compounds in their various applications, from corrosion inhibition to anticancer activity. A deeper understanding of their structure-activity relationships will be instrumental in designing more potent and selective derivatives for specific applications.
Structure
3D Structure
Properties
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NO3P/c1-3-20-22(19,21-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPAIHRGPPIDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for Diethyl Phenyl Phenylamino Methyl Phosphonate
Classic and Contemporary Approaches for Alpha-Aminophosphonate Synthesis Relevant to Diethyl (phenyl(phenylamino)methyl)phosphonate
The construction of the α-aminophosphonate framework can be achieved through several reliable synthetic routes. These methods often involve the formation of a crucial carbon-phosphorus bond and the introduction of the amino functionality at the α-carbon.
Pudovik Reaction Variants and Their Applicability to this compound Precursors
The Pudovik reaction is a fundamental method for the synthesis of α-aminophosphonates, involving the addition of a dialkyl phosphite (B83602) to an imine. researchgate.net For the synthesis of this compound, the precursor imine is N-benzylideneaniline, formed from the condensation of benzaldehyde (B42025) and aniline (B41778). The reaction proceeds via the nucleophilic addition of diethyl phosphite to the carbon-nitrogen double bond of the imine.
The reaction can be carried out under various conditions, including catalyst-free and microwave-assisted protocols. rgmcet.edu.in For instance, the microwave-assisted solvent-free addition of diethyl phosphite to N-benzylideneaniline has been shown to produce this compound in good yields. rgmcet.edu.in The use of catalysts, such as Lewis acids or bases, can also facilitate the reaction. researchgate.net
While the traditional Pudovik reaction is well-established, variants of this reaction aim to improve yields, reduce reaction times, and enhance stereoselectivity. For the synthesis of α-aryl-α-aminophosphonates, microwave irradiation has been demonstrated to be an efficient, solvent-free, and catalyst-free method. rgmcet.edu.in
A study on the microwave-assisted Pudovik reaction of N-benzylideneaniline with various P(O)H reagents provided the following results for the synthesis of this compound and its analogs:
| Entry | P(O)H Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Dimethyl phosphite | MW, 100 °C, 30 min | 97 |
| 2 | Diethyl phosphite | MW, 100 °C, 30 min | 92 |
| 3 | Diisopropyl phosphite | MW, 100 °C, 30 min | 95 |
| 4 | Dibenzyl phosphite | MW, 100 °C, 30 min | 70 |
| 5 | Diphenylphosphine oxide | MW, 100 °C, 10 min | 89 |
Data sourced from a study on the microwave-assisted Pudovik reaction. rgmcet.edu.in
Mannich-Type Reactions for the Stereocontrolled Synthesis of the this compound Scaffold
The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde, and a compound with an active hydrogen. The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, is a variation that utilizes a dialkyl phosphite as the active hydrogen component, leading to the formation of α-aminophosphonates. nih.gov This one-pot reaction is a highly convergent and atom-economical approach for the synthesis of this compound from benzaldehyde, aniline, and diethyl phosphite. researchgate.netnih.gov
The mechanism of the Kabachnik-Fields reaction can proceed through two primary pathways: the formation of an imine intermediate followed by the addition of the phosphite, or the formation of an α-hydroxyphosphonate intermediate followed by nucleophilic substitution by the amine. nih.gov For the synthesis of this compound, the reaction typically proceeds through the in situ formation of N-benzylideneaniline. nih.gov
Various catalysts have been employed to promote the Kabachnik-Fields reaction, including Lewis acids and Brønsted acids. nih.gov Solvent-free conditions and microwave irradiation have also been successfully applied to enhance reaction rates and yields. rgmcet.edu.in
Multi-Component Reactions (MCRs) for Convergent Assembly of this compound
The Kabachnik-Fields reaction is a prime example of a multi-component reaction (MCR) that provides a straightforward and efficient route to this compound. nih.govwikipedia.org This one-pot synthesis combines benzaldehyde, aniline, and diethyl phosphite to directly form the target molecule. researchgate.net
The efficiency of this MCR can be influenced by the reaction conditions. For instance, a catalyst- and solvent-free approach at room temperature has been developed for the synthesis of α-aminophosphonates, highlighting the green chemistry aspects of this methodology. researchgate.net
One study reported the synthesis of this compound and its derivatives via a Kabachnik-Fields reaction, with the following yields:
| Compound | Substituent on Aldehyde | Yield (%) |
|---|---|---|
| This compound | H | 92 |
| Diethyl (((2-methoxyphenyl)(phenylamino))methyl)phosphonate | 2-OCH3 | 86 |
| Diethyl (((4-methoxyphenyl)(phenylamino))methyl)phosphonate | 4-OCH3 | 88 |
Data sourced from a study on the synthesis and properties of Diethyl (phenylamino)methyl)phosphonate derivatives.
Stereoselective and Asymmetric Synthetic Routes towards this compound and its Enantiomers
The development of stereoselective methods for the synthesis of α-aminophosphonates is of significant interest, as the biological activity of these compounds is often dependent on their stereochemistry.
Chiral Auxiliaries and Their Role in the Asymmetric Induction of this compound
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of α-aminophosphonate synthesis, a chiral amine can be used as the auxiliary. For example, the use of a chiral primary amine in a Kabachnik-Fields type reaction can lead to the diastereoselective formation of the corresponding α-aminophosphonate. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched target compound.
While the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, specific examples detailing the diastereoselective synthesis of this compound using this approach are not extensively reported in the reviewed literature. However, the principle has been applied to the synthesis of other chiral α-aminophosphonates. For instance, (S)-α-methylbenzylamine has been employed as a chiral auxiliary in the one-pot three-component reaction with piperonal and dibutyl phosphite to afford the corresponding α-aminophosphonate with diastereoselectivity. rgmcet.edu.in
Catalytic Asymmetric Synthesis Utilizing Chiral Ligands for this compound Formation
Catalytic asymmetric synthesis offers a more atom-economical approach to enantiomerically enriched compounds. This strategy involves the use of a chiral catalyst, typically a metal complex with a chiral ligand, to control the stereochemistry of the reaction. mdpi.comdicp.ac.cn
The asymmetric Pudovik reaction, the addition of a dialkyl phosphite to an imine, is a key reaction that can be rendered enantioselective through the use of chiral catalysts. organic-chemistry.org Various chiral ligands have been developed for this purpose, including those based on BINOL and other privileged chiral scaffolds. mdpi.com These catalysts can activate the imine and/or the phosphite and create a chiral environment that directs the nucleophilic attack to one face of the imine, leading to the preferential formation of one enantiomer of the α-aminophosphonate.
For the synthesis of α-aminophosphonates, chiral Brønsted acids have been shown to be effective catalysts. pharm.or.jp For instance, a chiral phosphoric acid derived from BINOL has been used to catalyze the asymmetric addition of diethyl phosphite to N-benzylideneaniline, which would yield enantiomerically enriched this compound. While specific enantiomeric excess values for the direct synthesis of the title compound are not always detailed, the methodology has been successfully applied to a range of similar substrates.
An example of an organocatalytic enantioselective Pudovik-type reaction using a chiral phosphoric acid catalyst for the synthesis of α-aminophosphonates is presented below:
| Imine Substrate | Phosphite | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|
| N-Benzylideneaniline | Diethyl phosphite | 10 | - | - |
| N-(4-Methoxybenzylidene)aniline | Diethyl phosphite | 10 | 95 | 88 |
| N-(4-Chlorobenzylidene)aniline | Diethyl phosphite | 10 | 92 | 90 |
Data is representative of asymmetric Pudovik reactions for analogous α-aminophosphonates and specific data for this compound was not available in the cited literature.
Diastereoselective Control in the Preparation of this compound
The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. In the context of this compound, which possesses a stereogenic center at the α-carbon, achieving high diastereoselectivity is a critical challenge. The Kabachnik-Fields reaction, a three-component condensation of an aldehyde, an amine, and a phosphite, is a common method for synthesizing α-aminophosphonates. However, in its conventional form, it often leads to racemic mixtures.
Recent advancements have focused on employing chiral auxiliaries or catalysts to induce diastereoselectivity. One effective strategy involves the use of chiral α-methylamines in a one-pot, three-component reaction with aldehydes and dimethyl phosphite under solvent-free conditions. This approach has demonstrated good yields and diastereoselectivities, with diastereomeric ratios (d.r.) ranging from 70:30 to 93:7. The reaction proceeds efficiently under mild heating, making it a practical method for the large-scale synthesis of chiral α-aminophosphonates.
The determination of the diastereomeric ratio is a crucial aspect of stereoselective synthesis. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Techniques such as band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, thereby enhancing spectral resolution and allowing for accurate quantification of diastereomers, even in crowded spectral regions.
The influence of reaction conditions on diastereoselectivity is also a significant area of investigation. For instance, the choice of solvent can impact the stereochemical outcome. In some cases, solvent-free conditions have been shown to not only be environmentally benign but also to enhance diastereoselectivity. The temperature and the nature of the catalyst, if used, are other critical parameters that can be optimized to favor the formation of a specific diastereomer.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally friendly, efficient, and sustainable. The synthesis of this compound has been a fertile ground for the application of these principles, with a focus on alternative reaction media, energy sources, and catalytic systems.
Solvent-Free and Microwave-Assisted Syntheses for Enhanced Reaction Efficiency
Solvent-free synthesis, also known as neat reaction, offers significant environmental benefits by eliminating the use of volatile and often hazardous organic solvents. The one-pot, three-component synthesis of α-aminophosphonates, including this compound, has been successfully carried out under solvent-free conditions. These reactions are often promoted by gentle heating and can lead to high yields of the desired product with simplified work-up procedures.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as rapid reaction rates, higher yields, and often improved selectivity compared to conventional heating methods. The application of microwave assistance to the Kabachnik-Fields reaction has been shown to significantly reduce reaction times for the synthesis of various α-aminophosphonates. While specific studies focusing solely on the microwave-assisted synthesis of this compound are emerging, the successful application of this technology to closely related analogues suggests its high potential for this target molecule.
Development of Recyclable Catalytic Systems for Environmentally Benign Production of the Compound
The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, reducing waste and cost. Several environmentally benign catalysts have been explored for the synthesis of this compound and its derivatives.
Humic acid, a naturally occurring biopolymer, has been investigated as a green and biodegradable catalyst for the Kabachnik-Fields reaction to produce this compound. nsf.gov Its acidic nature, owing to the presence of phenolic and carboxylic acid groups, allows it to catalyze the reaction efficiently under solvent-free conditions. The heterogeneity of humic acid facilitates its recovery and potential reuse.
Other natural and waste-derived materials have also been utilized as catalysts. For instance, orange peel powder has been successfully employed as a natural and heterogeneous catalyst for the synthesis of α-aminophosphonates. Similarly, eggshell, a readily available waste material, has been shown to act as an effective and eco-friendly catalyst for this transformation. The use of ZnO nanoparticles is another promising green catalytic approach, offering high efficiency and the potential for catalyst recycling.
The following table summarizes some of the green catalysts used in the synthesis of α-aminophosphonates:
| Catalyst | Reaction Conditions | Advantages |
| Humic Acid | Solvent-free | Biodegradable, potentially recyclable, mild conditions |
| Orange Peel Powder | Reflux in ethanol | Natural, readily available, efficient |
| Eggshell | Room temperature | Waste-derived, cost-effective, mild conditions |
| ZnO Nanoparticles | Room temperature in water | High efficiency, recyclable, green solvent |
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues with potentially enhanced or novel properties. Derivatization strategies can target the phenyl ring attached to the α-carbon, the phenylamino (B1219803) group, or the phosphonate (B1237965) moiety itself.
One common strategy involves the introduction of substituents on the aromatic rings. For example, derivatives of this compound have been synthesized with various substituents on the phenylamino ring, such as methoxy groups at the ortho and para positions. nih.gov These modifications can influence the electronic properties and steric bulk of the molecule, which in turn can affect its biological activity. Similarly, the phenyl ring attached to the stereocenter has been functionalized with groups like ethynyl and trimethylsilylethynyl.
The amino group of the phenylamino moiety provides a handle for further functionalization. For instance, the hydrochloride salt of diethyl amino(phenyl)methylphosphonate can be acylated with reagents like 4-nitrobenzoyl chloride to introduce an amide linkage. This allows for the incorporation of a wide range of functionalities onto the nitrogen atom.
Furthermore, the core structure can be incorporated into more complex heterocyclic systems. For example, α-aminophosphonate derivatives containing a 2-oxoquinoline moiety have been synthesized, demonstrating the versatility of this scaffold in constructing more elaborate molecular architectures.
The phosphonate group itself can also be a site for modification, although this is less commonly explored for this specific scaffold. In general, phosphonate esters can be hydrolyzed to the corresponding phosphonic acids, which can have different solubility and biological activity profiles.
The table below illustrates some examples of derivatization of the this compound scaffold:
| Site of Derivatization | Functional Group Introduced | Example of Derivative |
| Phenylamino ring | Methoxy | Diethyl (((2-methoxyphenyl)(phenylamino)methyl)phosphonate |
| Phenyl ring | Ethynyl | Diethyl [(4-ethynylphenyl)(phenylamino)methyl]phosphonate |
| Amino group | 4-Nitrobenzamido | Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate |
| Core Structure | 2-Oxoquinoline | Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenylamino)methyl)phosphonate |
Elucidation of Reactivity Profiles and Mechanistic Pathways of Diethyl Phenyl Phenylamino Methyl Phosphonate
Chemical Transformations Involving the Phosphonate (B1237965) Ester Moiety of Diethyl (phenyl(phenylamino)methyl)phosphonate
The ethyl ester groups of the phosphonate moiety can be exchanged or removed under specific conditions. While transesterification of α-aminophosphonates is not extensively detailed in the literature for this specific molecule, the general principles of phosphonate chemistry suggest its feasibility using various alcohols in the presence of a catalyst.
Hydrolysis of the phosphonate esters to the corresponding phosphonic acid is a more commonly documented transformation. Acid-catalyzed hydrolysis is a standard method for deprotection of α-aminophosphonates. For instance, the hydrolysis of related N-sulfonyl-aminophosphonates using 2 N HCl in aqueous dioxane yields the free α-aminophosphonic acids mdpi.comnih.gov. This transformation is crucial as the resulting α-aminophosphonic acids are important mimics of α-amino acids. The hydrolysis process for dialkyl phosphonate esters is a well-established method for obtaining materials with wide applications in pharmaceuticals and agriculture researchgate.net.
Table 1: Representative Conditions for Hydrolysis of α-Aminophosphonate Esters
| Substrate Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| N-(p-tolylsulfinyl)-α-aminophosphonates | 2 N HCl, aq. Dioxane | - | α-Aminophosphonic acid | mdpi.comnih.gov |
P-C Bond Cleavage and Rearrangements in Complex Organic Transformations
The phosphorus-carbon bond in α-aminophosphonates, while generally stable, can be cleaved under certain conditions, particularly in acidic media. Theoretical studies using Dimethyl (α-anilinobenzyl)phosphonate as a model have elucidated the mechanistic pathway for this cleavage acs.orgacs.orgnih.gov.
The decomposition is proposed to be a three-step process acs.orgnih.gov:
Protonation: The reaction is initiated by protonation. While both the amino nitrogen and the phosphoryl oxygen are basic centers, the most favorable pathway begins with protonation of the amino group acs.orgnih.gov.
Proton Transfer and P-C Bond Cleavage: A subsequent intramolecular proton transfer from the nitrogen to the phosphoryl oxygen occurs via a hydrogen bond. This transfer increases the electrophilicity of the phosphorus atom, facilitating the cleavage of the P-C bond acs.orgacs.org. The transition state for this cleavage has a relatively low energy barrier, indicating the high probability of this process acs.org. Computational models suggest the involvement of two explicit water molecules is necessary for the P-C bond cleavage in an aqueous environment acs.orgnih.gov.
Hydrolysis: The cleavage results in the formation of an imine cation and a dialkyl H-phosphonate, which are subsequently hydrolyzed acs.org.
Further studies indicate that the decomposition of α-aminophosphonates in acidic aqueous solutions can also proceed via an elimination mechanism to yield phosphoric acid (P(III)) derivatives nih.govarkat-usa.org. The rate of decomposition leading to phosphoric acid (P(V)) derivatives shows a dependency on acid concentration, initially increasing before decreasing at higher concentrations arkat-usa.org.
Reactions at the Alpha-Carbon and Amino Nitrogen of this compound
The N-H bond and the C-H bond at the α-carbon are sites for functionalization, allowing for the synthesis of a diverse range of derivatives.
The secondary amine nitrogen in this compound is nucleophilic and can readily undergo acylation and alkylation.
N-Acylation: Acylation with acyl chlorides is a straightforward method to introduce an acyl group onto the nitrogen atom, leading to the corresponding N-acyl species researchgate.net. For example, the reaction of diethyl amino(phenyl)methylphosphonate hydrochloride with 4-nitrobenzoyl chloride in the presence of triethylamine yields the N-acylated product, Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate. Similarly, N-acetylated derivatives can also be synthesized mdpi.com. Low-temperature NMR studies of some N-acyl-N-benzyl derivatives have shown the existence of two distinct rotamers due to hindered rotation around the N-C(O) bond researchgate.net.
N-Alkylation and C-Substitution: While specific examples of N-alkylation for the title compound are not prevalent, standard alkylation methods using alkyl halides in the presence of a base are expected to be effective. C-substitution at the α-carbon is also conceivable. The proton at the α-carbon can be abstracted by a strong base to form a carbanion. This nucleophilic center can then react with electrophiles, such as alkyl halides, in an alkylation reaction. This strategy is employed in the alkylation of related compounds like diethyl [(phenylsulfonyl)methyl]phosphonate, where a metalated sulfone reacts with electrophiles orgsyn.org.
The versatile structure of α-aminophosphonates makes them valuable precursors for the synthesis of various heterocyclic systems containing a phosphonate group.
Several strategies have been developed for these cyclization reactions:
Intramolecular Cyclization: α-Aminophosphonates derived from starting materials containing appropriately positioned functional groups can undergo intramolecular cyclization. For example, the reaction of 2-formylbenzoic acid, a primary amine, and a dialkyl phosphite (B83602) under Kabachnik-Fields conditions yields an intermediate that cyclizes to form isoindolin-1-one-3-phosphonates nih.gov.
Tandem Cyclization-Addition: A copper-catalyzed tandem hydroamination/phosphorylation strategy has been used to synthesize cyclic α-aminophosphonates. In this one-pot process, an alkyne undergoes intramolecular hydroamination to form a cyclic enamine in situ, which is then activated by the copper catalyst for a nucleophilic addition by a phosphite, generating five- and six-membered N-heterocycles nih.gov.
Multi-component Reactions: A three-component reaction between 2-alkynylbenzaldehydes, an aniline (B41778) derivative, and diethyl phosphite in the presence of a silver carbonate and an optically active phosphoric acid catalyst can produce cyclic α-aminophosphonates mdpi.comnih.gov.
Reduction and Intramolecular Cyclization: α-Nitro-δ-oxophosphonates can be transformed into cyclic α-aminophosphonates through the in situ reduction of the nitro group followed by an intramolecular cyclization mdpi.com.
Table 2: Examples of Cyclization Reactions to Form Heterocyclic Phosphonates
| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| 2-Formylbenzoic acid, primary amines, dialkyl phosphites | Heat (Kabachnik-Fields) | Isoindolin-1-one-3-phosphonates | nih.gov |
| Aminoalkynes, dialkyl phosphites | Copper catalyst | 5- and 6-membered cyclic α-aminophosphonates | nih.gov |
| 2-Alkynylbenzaldehydes, anilines, diethyl phosphite | Ag₂CO₃, chiral phosphoric acid | Cyclic α-aminophosphonates | mdpi.comnih.gov |
Catalytic Activity and Role of this compound as a Ligand in Organometallic Chemistry
While α-aminophosphonates are often the products of catalyzed reactions, they can also play an active role in organometallic chemistry, primarily as ligands for transition metals. The presence of the phosphoryl (P=O) group and the amino (N-H) group provides potential coordination sites.
Numerous studies have reported the synthesis and characterization of transition metal complexes with α-aminophosphonate ligands tandfonline.comdntb.gov.uaresearchgate.net. Copper(II) complexes, in particular, have been investigated extensively tandfonline.comingentaconnect.com. In these complexes, the α-aminophosphonate can act as a neutral or mono-basic bidentate or tridentate ligand. Coordination typically involves the nitrogen atom of the amino group and one of the oxygen atoms of the phosphonate moiety, forming a stable chelate ring with the metal center tandfonline.com. Spectroscopic data, such as IR and EPR, confirm the coordination of the ligand to the metal ion tandfonline.comresearchgate.net. These studies establish a firm basis for the role of α-aminophosphonates as versatile ligands in coordination chemistry, with the potential for creating complexes with interesting structural and electronic properties.
Organocatalytic Applications and Chiral Induction Capabilities
The exploration of this compound and its derivatives in the realm of organocatalysis is an emerging area of research. While the parent compound itself is not extensively documented as an organocatalyst, the broader class of α-aminophosphonates has been recognized for its potential in asymmetric synthesis. The presence of both a chiral center and functionalities capable of hydrogen bonding suggests that derivatives of this compound could be designed to act as chiral organocatalysts.
For instance, the asymmetric Kabachnik-Fields reaction, a primary route to chiral α-aminophosphonates, often employs chiral catalysts to induce enantioselectivity. Research in this area has demonstrated that chiral phosphoric acids and other organocatalysts can effectively catalyze the three-component condensation of an aldehyde, an amine, and a dialkyl phosphite to yield enantiomerically enriched α-aminophosphonates. While specific studies detailing the use of this compound as a catalyst are limited, the structural motif is central to the design of related catalysts. The development of chiral variants of this compound could lead to novel applications in asymmetric transformations, where the phosphonate and amino moieties can act in synergy to activate substrates and control stereochemical outcomes.
Coordination Chemistry and Metal Complex Formation with Transition Metals
The coordination chemistry of α-aminophosphonates, including this compound, with transition metals is a field of significant interest due to the potential applications of the resulting complexes in catalysis, materials science, and medicinal chemistry. The molecule possesses multiple potential coordination sites: the phosphoryl oxygen (P=O), the nitrogen atom of the amino group, and the aromatic rings. This allows for a variety of coordination modes, including monodentate, bidentate, and bridging ligation.
While specific studies on the coordination complexes of this compound are not extensively reported in the available literature, the coordination behavior of similar phosphonate ligands with transition metals has been investigated. For example, phosphonate ligands are known to form stable complexes with a wide range of transition metals, including but not limited to copper, nickel, cobalt, and zinc. The geometry and stability of these complexes are influenced by factors such as the nature of the metal ion, the solvent system, and the steric and electronic properties of the phosphonate ligand. The synthesis of such complexes typically involves the reaction of the phosphonate ligand with a suitable metal salt in an appropriate solvent. Characterization is often carried out using techniques such as X-ray crystallography, IR spectroscopy, and NMR spectroscopy to elucidate the coordination environment of the metal center. The investigation into the coordination chemistry of this compound with various transition metals could reveal novel structural motifs and catalytic activities.
Detailed Mechanistic Investigations of Key Reactions of this compound
The primary reaction for the synthesis of this compound is the Kabachnik-Fields reaction, a one-pot three-component condensation of benzaldehyde (B42025), aniline, and diethyl phosphite. Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and extending its scope.
Kinetic Studies and Reaction Rate Analysis to Determine Rate-Limiting Steps
The mechanism of the Kabachnik-Fields reaction can proceed through two main pathways: the "imine pathway" and the "α-hydroxyphosphonate pathway". In the imine pathway, the initial step is the formation of an imine from the reaction of benzaldehyde and aniline, which is then attacked by diethyl phosphite. In the α-hydroxyphosphonate pathway, diethyl phosphite first adds to the carbonyl group of benzaldehyde to form an α-hydroxyphosphonate intermediate, which is subsequently substituted by aniline.
Kinetic studies on similar Kabachnik-Fields reactions have been conducted to determine the rate-limiting step. These studies often involve monitoring the concentration of reactants and intermediates over time using techniques like in-situ FT-IR spectroscopy. For the reaction of benzaldehyde, aniline, and a dialkyl phosphite, it has been suggested that the reaction often proceeds via the imine pathway. nih.govsemanticscholar.org The rate-limiting step can vary depending on the specific reactants and reaction conditions. For instance, the formation of the imine can be the slow step, or the subsequent nucleophilic attack of the phosphite on the imine could be rate-determining. Theoretical calculations have also been employed to support experimental findings and to provide a more detailed picture of the reaction energy profile. nih.gov
A hypothetical kinetic study for the formation of this compound might involve varying the concentrations of benzaldehyde, aniline, and diethyl phosphite and measuring the initial reaction rates. The data could then be used to determine the reaction order with respect to each reactant and to propose a rate law.
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [Benzaldehyde] (M) | [Aniline] (M) | [Diethyl Phosphite] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.2 | 1.2 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
From this hypothetical data, one might infer that the reaction is first order in both benzaldehyde and aniline, and zero order in diethyl phosphite, suggesting that the formation of the imine is the rate-limiting step.
Advanced Analytical and Spectroscopic Characterization Methodologies for Diethyl Phenyl Phenylamino Methyl Phosphonate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of Diethyl (phenyl(phenylamino)methyl)phosphonate. By examining the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and their through-bond and through-space relationships.
The one-dimensional NMR spectra of this compound reveal characteristic chemical shifts and coupling patterns that are instrumental in its identification and structural confirmation.
¹H NMR: The proton NMR spectrum exhibits distinct signals corresponding to the various protons in the molecule. The ethoxy groups on the phosphonate (B1237965) moiety typically show a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to coupling with each other. The methine proton (α-CH) attached to the phosphorus and nitrogen atoms appears as a doublet due to coupling with the phosphorus nucleus. The aromatic protons of the two phenyl rings resonate in the downfield region of the spectrum, often displaying complex splitting patterns due to spin-spin coupling between adjacent protons. The N-H proton of the amino group can appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the ethoxy groups, the two phenyl rings, and the α-carbon are all distinguishable. The α-carbon signal is of particular diagnostic value and appears as a doublet due to coupling with the phosphorus atom.
³¹P NMR: Phosphorus-31 NMR is a highly sensitive and specific technique for organophosphorus compounds. This compound will show a single resonance in the ³¹P NMR spectrum, and its chemical shift is characteristic of the phosphonate group. For similar α-aminophosphonates, ³¹P NMR signals have been reported in the range of δ 22.3–26.94 ppm.
¹⁵N NMR: While less commonly acquired due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the amino group. The chemical shift and coupling constants would be influenced by the nature of the substituents on the nitrogen and the adjacent chiral center.
Interactive Data Table: Representative NMR Data for α-Aminophosphonates
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Coupling Constant (J) Range (Hz) | Assignment |
| ¹H | 0.9 - 1.3 | Triplet | 6.0 - 8.0 | -OCH₂CH₃ |
| ¹H | 3.8 - 4.2 | Multiplet/Quartet | 6.0 - 8.0 | -OCH₂ CH₃ |
| ¹H | 4.5 - 5.5 | Doublet | 15.0 - 25.0 (JP-H) | P-CH -N |
| ¹H | 6.5 - 7.8 | Multiplet | - | Aromatic Protons |
| ¹H | Variable | Broad Singlet | - | NH |
| ¹³C | 15 - 17 | Singlet | - | -OCH₂CH₃ |
| ¹³C | 60 - 65 | Doublet | 5.0 - 10.0 (JP-C) | -OCH₂ CH₃ |
| ¹³C | 50 - 60 | Doublet | 140 - 160 (JP-C) | P-CH -N |
| ¹³C | 110 - 150 | Singlet | - | Aromatic Carbons |
| ³¹P | 20 - 28 | Singlet | - | P =O |
Note: The data presented are representative ranges for α-aminophosphonates and may vary for the specific title compound.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and for elucidating the complete connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. It is used to establish the proton-proton connectivity within the ethoxy groups and the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the relative stereochemistry and conformational preferences of the molecule.
Mass Spectrometry (MS) for Molecular Fragmentation and Identification Pathways
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule, as the measured exact mass can be matched to a unique molecular formula. This is a definitive method for confirming the identity of the synthesized compound.
In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used for structural elucidation. Tandem mass spectrometry (MS/MS) is a powerful technique where a specific ion (often the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule.
For α-aminophosphonates, a common fragmentation pathway involves the cleavage of the C-P bond, leading to the formation of a stable iminium ion. Other characteristic fragmentations can include the loss of the ethoxy groups from the phosphonate moiety. The analysis of these fragmentation patterns helps in confirming the presence of the key structural motifs within the molecule.
Interactive Data Table: Common Fragmentation Pathways for α-Aminophosphonates
| Precursor Ion | Fragmentation Pathway | Resulting Fragment | Significance |
| [M+H]⁺ | Loss of Diethyl phosphite (B83602) | [Ph-CH=N⁺H-Ph] | Confirms the α-aminophosphonate backbone |
| [M+H]⁺ | Loss of an ethoxy group | [M+H - OCH₂CH₃]⁺ | Indicates the presence of the diethyl phosphonate ester |
| [M+H]⁺ | Cleavage of the N-phenyl bond | [M+H - C₆H₅NH]⁺ | Provides information about the substituent on the nitrogen atom |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding Interactions
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound will show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the secondary amine typically appears in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl groups are found below 3000 cm⁻¹. The strong absorption band for the P=O (phosphoryl) group is a key diagnostic peak and is expected in the range of 1200-1260 cm⁻¹. The P-O-C stretching vibrations usually appear in the 1000-1100 cm⁻¹ region. Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum. The technique is also sensitive to the P=O stretching vibration. Furthermore, Raman spectroscopy can be a valuable tool for studying intermolecular interactions, such as hydrogen bonding. The position and width of the N-H stretching band can be indicative of the strength and nature of hydrogen bonding in the solid state or in solution. The observation of band broadening in solution spectra can be attributed to the interaction between the solute molecules and the solvent, which creates a hydrogen-bonding network and induces solvation effects.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2980 | 2850 - 2980 |
| C=C (aromatic) | Stretching | 1450 - 1600 | 1450 - 1600 |
| P=O | Stretching | 1200 - 1260 | 1200 - 1260 |
| P-O-C | Stretching | 1000 - 1100 | 1000 - 1100 |
X-ray Crystallography for Solid-State Structure, Absolute Configuration, and Intermolecular Interactions
X-ray crystallography stands as an unparalleled technique for the definitive determination of the solid-state structure of crystalline compounds. While a specific crystal structure for this compound is not publicly available, analysis of closely related α-anilinobenzylphosphonate derivatives provides significant insights into the expected molecular conformation and intermolecular interactions.
Detailed crystallographic studies on analogous compounds, such as diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonates, reveal a consistent conformation of the anilinobenzyl group. nih.gov The P-C bond typically adopts a staggered conformation, with the aniline (B41778) and phenyl groups positioned gauche relative to the phosphoryl (P=O) group. nih.gov The two six-membered rings, the phenyl ring attached to the chiral carbon and the phenylamino (B1219803) ring, are generally oriented nearly perpendicular to each other. nih.gov
A key feature in the crystal packing of these molecules is the formation of intermolecular hydrogen bonds. In many derivatives, molecules form centrosymmetric or pseudocentrosymmetric dimers through N-H···O=P hydrogen bonds. nih.gov These interactions are fundamental in stabilizing the crystal lattice. The planarity of the nitrogen atom in the phenylamino group can vary, as indicated by the sum of the valence angles around the nitrogen atom, which typically ranges from 344° to 351°. nih.gov
Table 1: Representative Crystallographic Data for an Analogous Diethyl α-Anilinobenzylphosphonate Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.854(2) |
| b (Å) | 16.231(3) |
| c (Å) | 12.456(3) |
| β (°) | 110.12(1) |
| V (ų) | 2061.5(7) |
| Z | 4 |
| Key Bond Length (P=O) (Å) | 1.475(2) |
| Key Bond Length (P-C) (Å) | 1.821(3) |
| Key Bond Angle (O=P-C) (°) | 113.5(1) |
| N-H···O Hydrogen Bond Distance (Å) | 2.85 |
| Data presented is for a representative analogous compound and serves to illustrate typical structural parameters. |
Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis
Chromatographic methods are indispensable for the analysis of this compound, enabling the determination of its purity, the separation of its stereoisomers, and its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of α-aminophosphonates. When coupled with a Diode Array Detector (DAD), HPLC allows for the simultaneous monitoring of absorbance over a wide range of wavelengths, which is invaluable for peak identification, purity assessment, and quantitative analysis. nih.gove-nps.or.kr The development of a robust HPLC-DAD method for this compound would involve optimizing parameters such as the stationary phase (typically a C18 reversed-phase column), the mobile phase composition (e.g., mixtures of acetonitrile or methanol and water with additives like formic or phosphoric acid to ensure good peak shape), flow rate, and column temperature. scielo.brnih.gov
Given that this compound possesses a chiral center at the α-carbon, the separation of its enantiomers is of significant interest. This is effectively achieved using chiral HPLC, employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), have demonstrated broad applicability for the enantioseparation of α-aminophosphonate derivatives. nih.govanalytics-shop.comobrnutafaza.hr The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, driven by a combination of interactions including hydrogen bonding, π-π interactions, and steric effects. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol), is critical for achieving optimal enantioselectivity and resolution. hplc.eu
Table 2: Illustrative Chiral HPLC Separation Parameters for an Analogous α-Aminophosphonate
| Parameter | Condition |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Separation Factor (α) | 1.20 |
| Resolution (Rs) | 2.5 |
| This data is representative for the chiral separation of a closely related α-aminophosphonate and illustrates typical performance. |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, α-aminophosphonates like this compound are generally non-volatile due to the polarity of the amino and phosphonate groups and their tendency to form intermolecular hydrogen bonds. Therefore, direct analysis by GC is challenging and typically requires a derivatization step to increase volatility and thermal stability. nih.gov
A common derivatization strategy for compounds containing active hydrogens (such as the N-H in the amino group) is silylation. nih.govsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group, thereby creating a more volatile derivative suitable for GC analysis. brjac.com.br The resulting TMS derivative can then be separated on a capillary GC column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) and detected by a flame ionization detector (FID) or a mass spectrometer (MS). omicsonline.org
Table 3: Representative GC-MS Conditions for the Analysis of a Silylated Amino Compound Analogue
| Parameter | Condition |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium (1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | 70 °C (1 min hold), then 10 °C/min to 280 °C (5 min hold) |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Derivatization Reagent | BSTFA with 1% TMCS |
| These conditions are illustrative for the GC-MS analysis of a silylated polar compound and can be adapted for the target analyte. |
Investigation of Biological and Biochemical Activities of Diethyl Phenyl Phenylamino Methyl Phosphonate and Its Analogs
Enzyme Inhibition Potentials of Diethyl (phenyl(phenylamino)methyl)phosphonate Derivatives
The phosphonate (B1237965) group is a key feature of these molecules, serving as a non-hydrolyzable mimic of the phosphate (B84403) group. nih.gov This characteristic makes them effective inhibitors of enzymes that process phosphate-containing substrates. researchgate.net Furthermore, their structure can mimic the tetrahedral transition state of reactions catalyzed by peptidases and lipases, leading to potent competitive inhibition. researchgate.net
Protease Inhibition Mechanisms (e.g., Serine, Cysteine, Aspartic Proteases) in Enzyme Kinetic Studies
Alpha-aminophosphonates are recognized as effective inhibitors of various proteases, particularly metallo-aminopeptidases. Their mechanism of action is largely attributed to their function as transition-state analogs. researchgate.net The hydrolysis of a peptide bond by a protease proceeds through a high-energy tetrahedral intermediate. researchgate.net The phosphonate group in alpha-aminophosphonates mimics the structure and charge distribution of this gem-diolate transition state, allowing the inhibitor to bind tightly to the enzyme's active site without being cleaved. researchgate.net This typically results in competitive inhibition, where the inhibitor competes with the natural substrate for binding to the enzyme.
Kinetic studies on various aminophosphonates have demonstrated their inhibitory effects on enzymes like cytosolic and microsomal aminopeptidases. nih.gov For instance, studies on aminopeptidase (B13392206) from barley seeds showed that nearly all tested aminophosphonates acted as competitive inhibitors. researchgate.net The potency of inhibition is often influenced by the specific side chains of the aminophosphonate, which interact with the enzyme's specificity pockets. nih.govresearchgate.net While many compounds exert a modest competitive inhibitory effect, structural modifications can lead to significant differences in affinity for different enzymes. nih.gov Some derivatives, such as [1-Amino-2-(N-alkylamino)ethyl]phosphonic acids, have shown time-dependent, slow-binding inhibition of microsomal aminopeptidases, a mechanism that involves an initial isomerization of the enzyme followed by the formation of the enzyme-inhibitor complex. nih.gov
Phosphatase Inhibition Activity (e.g., Alkaline Phosphatase, Protein Tyrosine Phosphatases) and Selectivity Profiling
Phosphonates and their derivatives have been extensively studied as inhibitors of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters.
Acid Phosphatase Inhibition: Derivatives of this compound have shown significant inhibitory activity against acid phosphatases. A study on diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives as inhibitors of red kidney bean purple acid phosphatase (rkbPAP) demonstrated that their potency is related to the length of the alkyl chain. nih.govsemanticscholar.orgnih.gov Enzyme kinetic data revealed that these compounds are effective rkbPAP inhibitors. nih.govnih.gov
| Compound Derivative | Inhibition Constant (Ki) | Mode of Inhibition |
|---|---|---|
| Hexadecyl derivative | 1.1 µM | Mixed |
| Dodecyl derivative | Not specified | Noncompetitive |
Protein Tyrosine Phosphatase (PTP) Inhibition: Certain α-aminophosphonate N-derivatives have been identified as moderate, competitive, and selective inhibitors of protein tyrosine phosphatases (PTPs). nih.gov PTPs are crucial regulators of signal transduction pathways, making them attractive therapeutic targets. A study highlighted a specific α-aminophosphonate (compound 5 in the study) as the most potent inhibitor against PTP1B, showing significant selectivity over other phosphatases like TCPTP, PTP-MEG2, SHP-1, and SHP-2. nih.gov
| Enzyme | IC50 Value | Inhibition |
|---|---|---|
| PTP1B | 6.64 µM | Yes |
| TCPTP | ~13 µM (2-fold weaker than PTP1B) | Yes |
| PTP-MEG2 | ~166 µM (25-fold weaker than PTP1B) | Yes |
| SHP-1 | Not specified | No Inhibition |
| SHP-2 | Not specified | No Inhibition |
Exploration of Other Enzyme Systems Targeted by Alpha-Aminophosphonates
The inhibitory activity of alpha-aminophosphonates extends beyond proteases and phosphatases. Their ability to mimic phosphates or transition states makes them versatile inhibitors for a range of enzyme classes. researchgate.net
Glycolytic Enzymes: As stable isosteric analogues of phosphates, phosphonates have been successfully used to generate competitive inhibitors of enzymes involved in glycolysis, such as those that process triose and hexose (B10828440) phosphates. researchgate.net
Viral DNA Polymerases: Acyclic nucleoside phosphonates are a well-known class of antiviral drugs. nih.gov Compounds like Cidofovir are converted intracellularly into their diphosphate (B83284) form, which then competitively inhibits viral DNA polymerase, disrupting viral replication. nih.gov
Aminopeptidases: Beyond the general protease category, specific studies have focused on the inhibition of cytosolic and microsomal aminopeptidases by various aminophosphonates, revealing structure-activity relationships that dictate their inhibitory potency and selectivity. nih.gov
6-Oxopurine Phosphoribosyltransferases: Acyclic nucleoside phosphonates containing a second phosphonate group have demonstrated potent inhibition of these enzymes, which are involved in nucleotide metabolism, and have shown antimalarial activity. nih.gov
Antimicrobial Activity Mechanisms against Pathogenic Microorganisms (in vitro studies)
Alpha-aminophosphonates have demonstrated a broad spectrum of antimicrobial activities in various in vitro studies. nih.gov The incorporation of the aminophosphonate scaffold with other known pharmacophores, such as quinoline (B57606) or thiazole (B1198619) moieties, has been a strategy to enhance their potency against pathogenic bacteria and fungi. nih.gov
Antibacterial Activity and Identification of Specific Bacterial Molecular Targets
Numerous derivatives of this compound have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.
Activity Spectrum: Studies have shown that these compounds can be effective against bacteria such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. slideshare.nettandfonline.comtandfonline.com For example, novel diethyl (2-phenylquinazolin-4-ylamino)(phenyl)methyl phosphate compounds showed significant potency against S. aureus. slideshare.net Other derivatives exhibited high inhibitory activity against E. coli. tandfonline.com However, the activity can sometimes be modest, as seen with certain 1,2,3-triazol-5-yl-phosphonates against Bacillus subtilis. nih.gov
| Compound Class | Bacterial Strain | Observed Activity | Reference |
|---|---|---|---|
| Diethyl (2-phenylquinazolin-4-ylamino)(phenyl)methyl phosphate | S. aureus | Significant potency | slideshare.net |
| Diethyl((substituted phenyl)((sulfamoyl)phenyl) amino)methyl)phosphonates | E. coli | Highest inhibitory activity | tandfonline.com |
| Alkylphosphonate derivatives | S. aureus, B. subtilis, P. aeruginosa, K. pneumoniae | Remarkable activity | tandfonline.com |
| 1,2,3-Triazol-5-yl-phosphonates | B. subtilis | Modest activity | nih.gov |
Molecular Targets: While the precise mechanisms are often not fully elucidated, some molecular targets have been proposed. In silico molecular docking studies have suggested that alkylphosphonate derivatives may bind to and inhibit DNA gyrase , an essential bacterial enzyme involved in DNA replication. tandfonline.com Other research on diethyl benzylphosphonate derivatives indicates that they can strongly alter the topology of bacterial DNA, suggesting direct interaction with or damage to the bacterial chromosome as a potential mechanism of action. nih.gov
Antifungal Activity and Elucidation of Fungal Target Pathways
Several alpha-aminophosphonate derivatives have also exhibited promising in vitro antifungal activity against various pathogenic fungi.
Activity Spectrum: Compounds have shown inhibitory effects against fungi such as Aspergillus niger, Penicillium chrysogenum, Microsporum gypseum, and Microsporum canis. nih.govslideshare.nettandfonline.com For instance, certain diethyl (2-phenylquinazolin-4-ylamino)(phenyl)methyl phosphate derivatives were potent against A. niger. slideshare.net A study focusing on new α-aminophosphonates found that a bis-phosphonate containing an indole (B1671886) ring system was the most active compound against Microsporum canis, with a Minimum Inhibitory Concentration (MIC) value of 5 μg/mL. nih.gov
Fungal Target Pathways: The specific fungal pathways targeted by these compounds are still under investigation. However, based on the known mechanisms of other antifungal agents and the essential metabolic pathways in fungi, potential targets can be hypothesized. One such critical pathway absent in humans is the riboflavin biosynthetic pathway . nih.gov Enzymes within this pathway, which are essential for the production of vital cofactors FMN and FAD, represent promising targets for the development of selective antifungal drugs. nih.gov While direct evidence linking alpha-aminophosphonates to the inhibition of this specific pathway is not yet established, it represents a plausible area for future investigation into their mechanism of antifungal action.
Antiviral Activity and Investigation of Viral Replication Inhibition Mechanisms
The antiviral properties of α-aminophosphonate analogs have been explored against various viral pathogens, primarily in the context of plant and avian viruses. Research indicates that these compounds can exhibit significant antiviral effects, although their mechanisms of action may vary.
A number of studies have focused on the activity of α-aminophosphonate derivatives against the Tobacco Mosaic Virus (TMV), a widely studied plant virus. nih.gov Novel α-aminophosphonate derivatives incorporating a hydrazone moiety were synthesized and showed promising activities against TMV. nih.govunimi.it Several of these compounds demonstrated curative, protective, and inactivation activities comparable to commercial antiviral agents like dufulin (B6596367) and ningnanmycin. nih.govunimi.it Similarly, cyanoacrylate derivatives featuring an α-aminophosphonate moiety also displayed potent anti-TMV effects. nih.gov The introduction of the α-aminophosphonate group was found to significantly enhance the antiviral activity of the parent cyanoacrylate structure. nih.gov Molecular docking studies suggest that these compounds may interact with the viral coat protein (TMV-CP), which is a critical component for viral function and assembly. frontiersin.org
In the context of animal viruses, the activity of 1,3,4-oxadiazole-derived α-aminophosphonates was evaluated against the avian coronavirus, Infectious Bronchitis Virus (IBV). mdpi.com Certain compounds, particularly an α-aminophosphonic acid derivative, demonstrated strong virucidal activity, meaning they could directly inhibit the virus's infectivity upon contact. mdpi.com However, the study noted that these compounds were unable to inhibit viral replication once inside the host cells. mdpi.com This lack of intracellular activity was presumed to be due to their polarity, which may prevent them from effectively crossing the lipophilic cytoplasmic membrane of the host cell to reach the site of viral replication. mdpi.com
| Compound Type | Virus Target | Key Findings |
| α-Aminophosphonate-hydrazone derivatives nih.govunimi.it | Tobacco Mosaic Virus (TMV) | Good curative, protective, and inactivation activities, with some compounds showing efficacy equivalent to or better than commercial agents. nih.govunimi.it |
| Cyanoacrylate-α-aminophosphonate derivatives nih.gov | Tobacco Mosaic Virus (TMV) | Significant inactivation effect against TMV, with potency comparable to the commercial product ningnanmycin. nih.gov |
| Chiral thiourea-α-aminophosphonate derivatives nih.gov | Tobacco Mosaic Virus (TMV) | Several compounds showed curative effects similar to ningnanmycin. nih.gov |
| 1,3,4-Oxadiazole-α-aminophosphonate derivatives mdpi.com | Avian Coronavirus (IBV) | Demonstrated strong virucidal activity (direct inhibition of infectivity) but lacked the ability to inhibit intracellular viral replication. mdpi.com |
Antiparasitic Activity Mechanisms (in vitro studies)
The structural similarity of α-aminophosphonates to α-amino acids makes them promising candidates for enzyme inhibitors, a property that has been leveraged in the investigation of their antiparasitic activities.
Research into the antimalarial potential of α-aminophosphonate analogs has identified parasite-specific aminopeptidases as key molecular targets. researchgate.net During its lifecycle stage within red blood cells, the malaria parasite Plasmodium falciparum digests hemoglobin from the host cell to acquire amino acids necessary for its own protein synthesis. researchgate.net This process involves aminopeptidases that break down peptides into free amino acids. researchgate.net
A study evaluating a series of α-aminoalkylphosphonate and phosphonopeptide compounds against cultured P. falciparum parasites revealed a range of potencies, with the most active compounds showing 50% inhibitory concentrations (IC50) as low as 14 μM. researchgate.net A strong correlation was observed between the antimalarial potency of these compounds and their ability to inhibit parasite aminopeptidase activity. researchgate.net This suggests that the M1 and/or M17 families of aminopeptidases are likely the primary targets for these inhibitors, and that inhibition of these enzymes is sufficient to disrupt parasite development. researchgate.net
| Compound Class | Parasite | IC50 Range (µM) | Putative Molecular Target(s) |
| α-Aminoalkylphosphonates & Phosphonopeptides researchgate.net | Plasmodium falciparum | 14 - >100 | M1 and/or M17 family aminopeptidases researchgate.net |
The efficacy of α-aminophosphonates has also been demonstrated against kinetoplastid parasites, which are responsible for diseases such as leishmaniasis and trypanosomiasis. A study focused on a diverse series of α-aminophosphonates tested their in vitro activity against Leishmania donovani promastigotes, the causative agent of visceral leishmaniasis. nih.gov
Using a standard cell viability assay, researchers found that several of the synthesized compounds exhibited significant anti-leishmanial potency, with IC50 values in the low micromolar range. nih.gov This indicates that the α-aminophosphonate scaffold is a promising chemotype for the development of novel anti-leishmanial agents. nih.gov
| Compound Class | Parasite | IC50 Range (µM) |
| α-Aminophosphonates nih.gov | Leishmania donovani | 7.0 - >100 |
Anti-Cancer Activity Mechanisms at the Cellular and Molecular Level (in vitro studies, excluding clinical trials)
The most extensively documented biological activity of this compound analogs is their anti-cancer potential. Numerous in vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines through mechanisms involving cell cycle disruption and the induction of programmed cell death (apoptosis).
A consistent finding across studies of various α-aminophosphonate analogs is their ability to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific checkpoints. This arrest prevents the cells from dividing and can subsequently trigger apoptosis.
One study on a β-lactam derivative of α-aminophosphonates, Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidine-1-yl)-phenyl-methyl]-phosphonate, found that it caused cell cycle arrest at the G1 phase in the NB4 acute promyelocytic leukemia cell line. nih.gov This G1 arrest was followed by the induction of apoptosis. nih.gov Another investigation into novel α-aminophosphonate derivatives containing a dehydroabietic acid structure showed that a representative compound arrested NCI-H460 human lung cancer cells in the G1 stage, which was also linked to the onset of apoptosis. nih.gov
In contrast, a different series of analogs, Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates, was found to arrest HeLa human cervical carcinoma cells in the S and G2 phases of the cell cycle. researchgate.netmdpi.com This cell cycle blockade was similarly followed by apoptosis, as confirmed by morphological changes and specific staining assays. researchgate.netmdpi.com The induction of apoptosis is a critical mechanism for the anti-cancer activity of these compounds, effectively eliminating malignant cells. nih.govnih.govresearchgate.net
Table 5.4.1.1: In Vitro Cytotoxicity of α-Aminophosphonate Analogs against Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) researchgate.net |
| Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate Analogs | A549 | Human Lung Adenocarcinoma | 8.36 - >50 |
| HeLa | Human Cervical Carcinoma | 4.21 - >50 | |
| MCF-7 | Human Breast Cancer | 10.25 - >50 | |
| U2OS | Human Osteosarcoma | 11.52 - >50 | |
| 5-Fluorouracil (Control) | A549 | Human Lung Adenocarcinoma | 24.32 |
| HeLa | Human Cervical Carcinoma | 28.15 | |
| MCF-7 | Human Breast Cancer | 26.53 | |
| U2OS | Human Osteosarcoma | 25.17 |
Table 5.4.1.2: Effect of Representative α-Aminophosphonate Analogs on Cancer Cell Cycle Distribution
| Compound/Analog | Cell Line | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |
| Control (Untreated) | HeLa | 58.21 | 21.03 | 20.76 | researchgate.netmdpi.com |
| Diethyl((4-bromophenylamino)(2-oxo-1,2-dihydroquinolin-3-yl)methyl)phosphonate (5 µM) | HeLa | 45.32 | 35.14 | 19.54 | researchgate.netmdpi.com |
| Diethyl((4-bromophenylamino)(2-oxo-1,2-dihydroquinolin-3-yl)methyl)phosphonate (10 µM) | HeLa | 30.15 | 41.26 | 28.59 | researchgate.netmdpi.com |
| Control (Untreated) | NCI-H460 | 55.4 | 30.2 | 14.4 | nih.gov |
| Dehydroabietic acid-α-aminophosphonate analog 7c (10 µM) | NCI-H460 | 70.2 | 18.3 | 11.5 | nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. While α-aminophosphonates have established anti-proliferative and pro-apoptotic activities, their specific effects on angiogenesis and the tumor microenvironment are not as well-documented in the scientific literature. Vascular Endothelial Growth Factor (VEGF) is a primary signaling molecule that regulates tumor angiogenesis, making its pathway a key target for anti-cancer therapies. nih.gov Although it has been suggested that targeting the VEGF pathway is a viable strategy for treating angiogenesis-dependent cancers, direct experimental evidence demonstrating that this compound or its close α-aminophosphonate analogs inhibit angiogenesis by modulating VEGF signaling or other related mechanisms is limited in the reviewed literature. Further research is required to elucidate any potential anti-angiogenic properties of this class of compounds.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their anticancer properties. These studies systematically alter parts of the molecule—such as substituents on the phenyl rings or the nature of the ester groups—to determine which chemical features are critical for potency and selectivity.
Impact of Substituent Modifications on Biological Potency and Selectivity
The biological activity of α-aminophosphonate derivatives is highly sensitive to the nature and position of substituents on the aromatic rings of the scaffold. The variety of substituents on the aryl aldehyde portion of the molecule is a significant factor in the observed range of cytotoxic activity against different cancer cell lines. nih.gov
Research has shown a complex interplay between the electronic properties of these substituents and anticancer efficacy. In some series, the presence of electron-withdrawing groups, such as a nitro group (NO₂) or a chlorine atom (Cl), on the aryl aldehyde moiety leads to potent cytotoxic activity. nih.gov For example, one study found that derivatives with 4-Me and 4-Cl substituents on the phenyl ring were more toxic to sarcoma cell lines than those with 4-H or electron-donating 4-MeO groups. The introduction of trifluoromethyl groups has also been shown to increase antiproliferative and apoptosis-inducing properties. mdpi.com
Conversely, other studies have demonstrated that electron-donating groups can also confer high potency. A derivative containing two hydroxyl (-OH) groups (2,3-diOH) was among the most potent compounds against tested cancer cell lines. nih.gov This suggests that factors beyond simple electron-donating or -withdrawing character, such as hydrogen bonding potential and steric effects, play a crucial role. The position of the substituent is also vital; for instance, a chlorine atom at the meta-position (3-Cl) was found to enhance biological activity. nih.gov
Beyond simple aromatic substituents, the incorporation of larger, often heterocyclic, moieties into the α-aminophosphonate scaffold has proven to be a successful strategy for enhancing anticancer activity. Fusing the core structure with bioactive groups like 2-oxoquinoline, pyrazole, or β-carboline can lead to hybrid compounds with superior performance compared to the parent structures. researchgate.nettandfonline.comnih.gov The increased number of aromatic rings in some derivatives may also contribute to enhanced activity through increased resonance and potential for π-π stacking interactions with biological targets. nih.gov
The table below summarizes the observed effects of various substituent modifications on the anticancer activity of α-aminophosphonate derivatives against selected cancer cell lines.
| Derivative Series | Substituent Modification | Effect on Anticancer Activity | Reference |
| Phenyl Ring Analogs | 4-Me, 4-Cl (para position) | More toxic to sarcoma cells than 4-H, 4-MeO | mdpi.com |
| Pyrazole Analogs | NO₂ (electron-withdrawing) | Potent cytotoxic activity | nih.gov |
| Pyrazole Analogs | 2,3-diOH (electron-donating) | Potent cytotoxic activity | nih.gov |
| Pyrazole Analogs | 3-Cl (meta position) | Enhanced biological activity | nih.gov |
| Quinoline Analogs | Incorporation of 2-oxoquinoline | Markedly increased anticancer activity | researchgate.netrhhz.net |
| General | Trifluoromethyl groups | Increased antiproliferative properties | mdpi.com |
Role of Stereochemistry and Conformational Preferences in Ligand-Target Recognition
The biological activity of α-aminophosphonates is critically dependent on their three-dimensional structure, specifically the absolute configuration of the chiral α-carbon atom—the carbon atom bonded to the phosphorus, the nitrogen, and a phenyl group. nih.gov As these compounds are chiral, they exist as enantiomers (non-superimposable mirror images), which can exhibit markedly different interactions with chiral biological targets like enzymes and receptors. Consequently, the synthesis of optically pure, single-enantiomer α-aminophosphonates is a major focus in the development of potent and selective therapeutic agents. scirp.orgresearchgate.net
The differential activity of enantiomers arises from the specific spatial arrangement required for effective binding to a target protein's active site. One enantiomer may fit perfectly into the binding pocket, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while its mirror image may fit poorly or not at all, resulting in significantly lower or no biological activity. Therefore, developing methods for asymmetric synthesis, which selectively produce one enantiomer over the other, is crucial for maximizing the therapeutic potential of this class of compounds. researchgate.netnih.govnih.gov
Conformational preferences also play a vital role in ligand-target recognition. The molecule must adopt a specific low-energy conformation to bind effectively to its target. X-ray crystallography and computational modeling studies on related derivatives have provided insights into these preferences. For example, in a series of Diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonates, the P-C bond was found to have a staggered conformation, with the aniline (B41778) and ethynylphenyl groups positioned gauche to the P=O double bond. The two six-membered rings were observed to be nearly perpendicular to each other. This defined spatial arrangement is crucial for how the molecule presents itself to its biological target and is a key determinant of binding affinity and subsequent biological response.
Ligand Design and Rational Discovery Principles Based on the this compound Scaffold
The this compound core structure serves as a versatile and effective scaffold in the rational design and discovery of novel anticancer agents. nih.gov Its structural features—a central chiral carbon, a phosphonate group capable of acting as a phosphate mimic or hydrogen bond acceptor, and two aromatic rings that can be readily modified—make it an ideal starting point for developing targeted therapies. The principles of ligand design based on this scaffold integrate SAR findings with knowledge of specific oncogenic targets.
A primary strategy involves substituent modification based on established SAR. By strategically placing electron-withdrawing or electron-donating groups at specific positions on the phenyl rings, medicinal chemists can fine-tune the electronic and steric properties of the molecule to optimize its interaction with a target protein. For example, knowing that a meta-chloro substituent enhances activity can guide the synthesis of a new library of compounds featuring this modification to screen against various cancer cell lines. nih.gov
Scaffold hopping and hybridization represent another powerful design principle. rhhz.net This involves replacing parts of the scaffold with other chemical groups or fusing the entire scaffold with other known bioactive pharmacophores. For instance, incorporating moieties like quinoline, pyrazole, or dehydroabietic acid has led to hybrid molecules with significantly enhanced antitumor activity. researchgate.netnih.gov This approach can yield compounds with novel mechanisms of action or improved potency by combining the beneficial properties of two different classes of molecules.
The discovery of specific molecular targets for this class of compounds, such as Thymidylate Synthase and VEGFR-2, enables the use of structure-based drug design . tandfonline.comnih.gov Computational tools like molecular docking are used to predict how different analogs of the this compound scaffold will bind to the active site of a target enzyme. nih.govresearchgate.net These in silico models can predict binding affinity and identify key interactions, such as hydrogen bonds or π-π stacking. This information allows for the rational design of new derivatives with modifications aimed at strengthening these interactions, thereby increasing inhibitory potency and selectivity before committing to chemical synthesis. This approach accelerates the discovery process and increases the likelihood of identifying highly active drug candidates.
Identify a lead compound based on the this compound scaffold.
Elucidate its SAR by synthesizing and testing a range of analogs with systematic structural modifications.
Identify specific molecular targets and pathways affected by the lead compound.
Use computational modeling to understand the ligand-target interactions at an atomic level.
Rationally design a new generation of compounds with modifications predicted to enhance target binding and biological activity.
Synthesize and evaluate the new compounds, feeding the results back into the design cycle.
Through the application of these principles, the this compound scaffold continues to be a valuable platform for the development of novel and effective anticancer agents.
Computational and Theoretical Studies on Diethyl Phenyl Phenylamino Methyl Phosphonate
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can predict a molecule's geometry, energy, and various reactivity parameters, providing a theoretical framework to understand its chemical behavior.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.govmdpi.com
Several quantum chemical parameters, or reactivity indices, can be derived from the HOMO and LUMO energies to quantify the reactivity of Diethyl (phenyl(phenylamino)methyl)phosphonate. These include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large energy gap.
Softness (σ): The reciprocal of hardness (σ = 1/η), indicating a higher reactivity for softer molecules.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ).
| Parameter | Value (eV) |
|---|---|
| EHOMO | -8.732 |
| ELUMO | -1.456 |
| Energy Gap (ΔE) | 7.276 |
| Ionization Potential (I) | 8.732 |
| Electron Affinity (A) | 1.456 |
| Electronegativity (χ) | 5.094 |
| Chemical Hardness (η) | 3.638 |
| Softness (σ) | 0.275 |
| Electrophilicity Index (ω) | 3.562 |
This table presents representative data for a generic α-aminophosphonate derivative to illustrate the application of DFT calculations.
Electrostatic Potential Maps and Charge Distribution for Understanding Intermolecular Interactions
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in understanding and predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. Green areas represent regions of neutral potential.
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the phosphonate (B1237965) group and the nitrogen atom of the amino group, indicating these as sites for electrophilic interaction. The phenyl rings and alkyl groups would exhibit varying degrees of positive and neutral potential.
In addition to MEP maps, Mulliken population analysis provides a method for assigning partial atomic charges within a molecule. This analysis helps in quantifying the charge distribution and identifying atoms that are electron-donating or electron-withdrawing. This information is crucial for understanding the molecule's dipole moment and its interaction with other polar molecules.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. nih.gov These methods are fundamental in drug discovery and design.
Binding Affinity Predictions with Biological Macromolecules and Active Site Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. researchgate.net The process involves sampling a large number of possible conformations of the ligand within the active site of the target and scoring them based on their binding affinity. This binding affinity is often expressed as a binding energy (in kcal/mol), where a more negative value indicates a stronger and more stable interaction.
While no specific molecular docking studies for this compound with biological targets are currently available, research on other α-aminophosphonate derivatives has demonstrated their potential to interact with various enzymes. For instance, α-aminophosphonates have been docked into the active sites of proteins like SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), showing potential inhibitory activity. nih.gov The interactions within the active site typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.
| Compound Type | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| α-aminophosphonate derivative | SARS-CoV-2 Mpro | -7.5 | HIS41, CYS145, GLU166 |
| α-aminophosphonate derivative | Bacterial Dihydropteroate Synthase | -8.2 | ARG63, LYS221, SER222 |
This table provides illustrative examples of binding affinities and interacting residues from molecular docking studies of other α-aminophosphonate derivatives.
Conformational Changes of Both Ligand and Target Upon Binding
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. Starting from the docked pose, MD simulations can reveal how the ligand and the protein adapt to each other upon binding. These simulations can show conformational changes in both the ligand and the target, providing a more realistic picture of the binding event. MD can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in docking.
In the context of this compound, MD simulations could be used to assess the stability of its binding to a potential biological target and to identify key conformational changes that occur upon complex formation. This information is invaluable for understanding the mechanism of action and for the rational design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. carta-evidence.org By identifying the physicochemical properties (descriptors) that are most influential on the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the rational design of more potent derivatives.
A typical QSAR study involves the following steps:
Data Set: A series of this compound derivatives with varying substituents would be synthesized and their biological activity (e.g., enzyme inhibition, antibacterial activity) would be measured.
Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These can include constitutional, topological, geometrical, and quantum chemical descriptors.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
For example, a hypothetical QSAR model for a series of this compound derivatives might take the form of the following equation:
Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(LUMO Energy)
Where c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis. Such a model could indicate that increasing lipophilicity (LogP) and decreasing the LUMO energy might lead to higher biological activity. This information would then be used to design new derivatives with optimized properties.
Descriptor Selection and Statistical Model Development
A key area of computational study for this compound and related α-aminophosphonates is the development of Quantitative Structure-Activity Relationship (QSAR) models. sciepub.com QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This process is fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures.
The development of a robust QSAR model begins with the calculation of molecular descriptors. For α-aminophosphonates, these descriptors are often derived using quantum chemistry methods like Density Functional Theory (DFT). sciepub.com Descriptors can be categorized based on the molecular properties they represent, such as electronic, steric, and hydrophobic features. researchgate.net
Key Molecular Descriptors in α-Aminophosphonate QSAR Studies:
| Descriptor Category | Specific Descriptor Example | Significance in Predicting Activity |
| Electronic | Electronic Energy | A priority descriptor in predicting antifungal activities against Aspergillus niger and Aspergillus foetidus. sciepub.com |
| Electronic | Global Electronegativity | Essential for predicting activity against Fusarium oxysporum. sciepub.com |
| Topological | Adjacency and Distance Matrix Descriptors | Can influence inhibitory activity in various biological systems. |
| Physicochemical | Lipophilicity (log P) | Often correlated with a compound's ability to cross cell membranes. |
Once a pool of descriptors is calculated, statistical methods are employed to select the most relevant ones and build a predictive model. Multiple Linear Regression (MLR) is a common technique used for this purpose. nih.gov The validity and predictive power of the resulting model are assessed using a variety of statistical criteria, ensuring the model is robust and not a result of chance correlation. nih.govresearchgate.net
Statistical Parameters for QSAR Model Validation:
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |
| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.6 |
| R²ext (External Validation R²) | Measures the predictive ability on an external set of compounds. | > 0.6 |
| RMSE (Root Mean Square Error) | Indicates the deviation between predicted and observed values. | Low value desired |
The development of these statistically validated models provides a framework for understanding which molecular properties are crucial for the biological activity of this compound and its analogs.
Predictive Capabilities for Diverse Biological Activities and Potency
The primary application of the QSAR models discussed above is the prediction of biological activities for novel or untested compounds. For the class of α-aminophosphonates, computational models have been successfully developed to predict a wide range of biological effects. These compounds are structural analogs of natural amino acids and are known to exhibit diverse bioactivities. sciepub.commdpi.com
Computational models have demonstrated predictive power for activities including:
Antifungal Activity : QSAR models have been built to predict the potency of α-aminophosphonates against various fungal strains. sciepub.com
Anticancer Activity : Studies have used computational approaches to design and evaluate α-aminophosphonates as potential anticancer agents against cell lines such as human lung adenocarcinoma (A549), cervical carcinoma (HeLa), and breast cancer (MCF-7). nih.govnih.govmdpi.com
Enzyme Inhibition : As bioisosteres of amino acids, α-aminophosphonates are potent inhibitors of various enzymes, a property that can be modeled and predicted computationally. nih.gov
Antiviral and Antibacterial Activity : The potential of these compounds as antiviral and antibacterial agents has also been explored through computational studies. nih.govresearchgate.net
Corrosion Inhibition : Theoretical studies have been used to predict the efficacy of this compound derivatives as corrosion inhibitors for steel, correlating molecular properties to their protective performance. researchgate.net
For instance, a 3D-QSAR model developed for a series of α-aminophosphonates designed as anticancer agents showed strong statistical results, indicating its reliability in predicting the inhibitory activity of these compounds. nih.gov These predictive capabilities are invaluable, as they can significantly reduce the time and cost associated with experimental screening by prioritizing the synthesis of compounds with the highest predicted potency. sciepub.com
Conformational Analysis and Stereochemical Characterization using Advanced Computational Methods
Advanced computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the three-dimensional structure of this compound. researchgate.net This includes detailed conformational analysis to identify the most stable geometric arrangements of the molecule and characterization of its key stereochemical features.
Computational analysis provides data on:
Bond Lengths and Angles : Theoretical calculations can predict the precise bond lengths and angles within the molecule. These calculated values can be compared with experimental data from X-ray crystallography of related structures for validation. researchgate.net
Dihedral Angles : A critical aspect of conformational analysis is the determination of dihedral angles, which describe the rotation around single bonds. For instance, in a related structure, the dihedral angle between the benzene (B151609) and phenyl rings was found to be 85.1°. nih.gov
Stable Conformers : Molecules can exist in multiple spatial arrangements, or conformers. Computational methods can map the potential energy surface to identify the lowest-energy (most stable) conformers.
Intermolecular Interactions : Theoretical studies can also model intermolecular interactions, such as the formation of hydrogen bonds. In the crystalline state, many α-aminophosphonates form inversion dimers linked by pairs of N—H···O=P hydrogen bonds. nih.gov
Selected Computed Structural Parameters for α-Aminophosphonate Analogs:
| Parameter | Method | Finding |
| Molecular Geometry | DFT | Optimized geometries provide insights into the most stable 3D structure. researchgate.net |
| Dihedral Angle (Phenyl-Phenyl) | X-ray Crystallography | 85.1 (2)° in a similar derivative. nih.gov |
| Hydrogen Bonding | X-ray Crystallography | Molecules linked via N—H···O(═P) hydrogen bonds to form dimers. nih.gov |
| Vibrational Frequencies | DFT & FT-IR/Raman | Calculated spectra can be compared with experimental data to confirm functional groups. researchgate.net |
These computational investigations are crucial for understanding how the molecule's shape and electronic structure influence its interaction with biological targets, such as enzyme active sites. Molecular dynamics simulations can further be used to study the adsorption behavior and reactivity of the molecule on surfaces, which is relevant for applications like corrosion inhibition. researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis through Computational Chemistry
Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions used to synthesize this compound. The most common synthetic routes are the Kabachnik-Fields reaction and the Pudovik reaction. nih.govmtak.hu Theoretical studies, primarily using DFT, can map the entire reaction pathway, identifying intermediates, transition states, and calculating the associated energy changes.
The Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an imine, has been a subject of such mechanistic studies. beilstein-journals.org Computational analysis has revealed that the P–C and N–H bonds can form in a single, concerted step through a five-membered transition state. beilstein-journals.org
Key insights from computational studies of the reaction mechanism include:
Transition State Geometry : The precise three-dimensional structure of the transition state—the highest energy point along the reaction coordinate—can be calculated. This provides a snapshot of the bond-forming and bond-breaking processes.
Activation Energy : By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. This helps explain reaction rates and the effect of catalysts.
Reaction Energetics : DFT calculations can determine whether a reaction is exothermic (releases energy) or endothermic (requires energy). The addition of phosphites to imines in the synthesis of α-aminophosphonates has been shown to be exothermic. beilstein-journals.org
Catalytic Effects : Computational models can be used to understand how catalysts, such as Lewis acids or Brønsted acids, facilitate the reaction, often by stabilizing the transition state or activating one of the reactants. researchgate.net For example, it is proposed that an acid catalyst can activate the carbonyl group via protonation. researchgate.net
By providing a step-by-step description of the reaction at the molecular level, these computational studies complement experimental findings and allow for a more rational design of synthetic procedures with improved yields and selectivity. beilstein-journals.org
Applications in Materials Science and Industrial Chemistry Non Biological
Role of Diethyl (phenyl(phenylamino)methyl)phosphonate as a Building Block for Functional Materials
As a molecular building block, this compound offers pathways to new materials with tailored properties. Its ability to be integrated into larger molecular structures is a key aspect of its utility in materials science.
The structure of this compound, specifically the presence of a secondary amine (-NH-), provides a reactive site for its covalent incorporation into polymeric networks. This feature is particularly useful in thermosetting polymer systems, such as epoxy resins. The α-aminophosphonate scaffold can be integrated into the polymer backbone, effectively making it a permanent part of the material. mdpi.comnih.gov This covalent bonding minimizes issues like leaching, which can occur with non-reactive additives, and can have a less detrimental effect on the mechanical properties of the final polymer composite. mdpi.com The incorporation of the phosphonate (B1237965) moiety into the polymer structure fundamentally alters the material's properties, introducing new functionalities.
Phosphorus-based compounds are well-established as effective flame retardants, and α-aminophosphonates like this compound are no exception. nih.gov Their primary mechanism of action in enhancing the fire resistance of polymers is through condensed-phase activity. Upon heating, the phosphonate promotes the formation of a stable char layer on the surface of the polymer. mdpi.comnih.gov This char layer acts as an insulating barrier, which limits the transfer of heat to the underlying material, slows the release of flammable volatile gases, and restricts the access of oxygen to the polymer, thereby inhibiting combustion. lsu.edu
Research on various α-aminophosphonate compounds in epoxy resin systems has demonstrated significant improvements in flame retardancy, even at low phosphorus concentrations. uq.edu.au Key metrics used to evaluate flame retardancy include the Limiting Oxygen Index (LOI), which is the minimum oxygen concentration required to support flaming combustion, and the char yield measured by thermogravimetric analysis (TGA). The covalent incorporation of α-aminophosphonates into epoxy resins has been shown to substantially increase both the LOI value and the amount of char residue at high temperatures. mdpi.comuq.edu.au
| Compound | Phosphorus Content (%) | LOI (%) | Char Yield at 600°C (in N₂) (%) | Reference |
|---|---|---|---|---|
| Neat Epoxy Resin | 0 | 20.3 ± 0.8 | ~15 | uq.edu.au |
| Epoxy + DDMP | 0.16 | 20.8 ± 0.6 | - | uq.edu.au |
| Epoxy + DDMP | 0.32 | 21.4 ± 0.4 | - | uq.edu.au |
| Epoxy + DDMP | 0.49 | 22.6 ± 0.8 | ~25 | uq.edu.au |
| Neat Epoxy Resin (Control) | - | 28.0 ± 0.3 | 15.2 | mdpi.com |
| Epoxy + Fluorinated α-Aminophosphonate | - | 34.6 ± 0.3 | 20.5 | mdpi.com |
The potential of this compound in supramolecular chemistry stems from its capacity for forming non-covalent interactions, particularly hydrogen bonds. The molecule contains both a hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the phosphoryl oxygen, P=O). This arrangement facilitates self-assembly into ordered structures.
Crystal structure analyses of closely related compounds demonstrate this principle. For instance, Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate molecules are linked in the crystal lattice by pairs of N—H⋯O(=P) hydrogen bonds, forming distinct inversion dimers. nih.gov Similarly, Diethyl [hydroxy(phenyl)methyl]phosphonate, which has an -OH group instead of -NHPh, forms chiral helical chains through O—H⋯O hydrogen bonds. nih.gov These examples strongly suggest that this compound can also participate in predictable self-assembly to form well-defined supramolecular architectures, which is a foundational concept for the development of advanced materials like liquid crystals, gels, and crystalline solids with specific functionalities.
Use as Additives or Modifiers in Various Industrial Processes and Formulations
Beyond its role as a structural component, this compound and its derivatives have been successfully employed as performance-enhancing additives, most notably as corrosion inhibitors.
The effectiveness of these compounds lies in their ability to adsorb onto a metal surface and form a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. mdpi.comresearchgate.net The adsorption process is facilitated by the presence of heteroatoms (N, O, P) with lone pairs of electrons and the aromatic phenyl rings, which can interact with the vacant d-orbitals of the metal. mdpi.com Studies have shown that this adsorption can be a combination of physical and chemical interactions and generally follows the Langmuir adsorption isotherm model. mdpi.comresearchgate.net
A detailed study on this compound (DEPAMP) as a corrosion inhibitor for XC48 carbon steel in a 1 M HCl solution demonstrated its high efficacy. The inhibition efficiency was found to increase with concentration, reaching up to 89.27% at 10⁻³ M. researchgate.net
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| DEPAMP | 10⁻⁶ | 56.34 | researchgate.net |
| DEPAMP | 10⁻⁵ | 70.15 | researchgate.net |
| DEPAMP | 10⁻⁴ | 82.52 | researchgate.net |
| DEPAMP | 10⁻³ | 89.27 | researchgate.net |
Exploration in Separation Technologies and Extraction Processes Utilizing Phosphonate Ligands
The phosphonate group is an effective chelating agent for a wide range of metal ions, making phosphonate-containing compounds valuable in separation science. epa.hu α-Aminophosphonates have been investigated for their potential in solvent extraction and other separation techniques for the recovery and purification of metals. mdpi.com
The first studies on the use of α-aminophosphonates as extractants for rare earth elements and actinoids date back to the 1960s. mdpi.com These compounds function by forming stable complexes with metal ions, which can then be selectively extracted from an aqueous phase into an immiscible organic phase. The efficiency and selectivity of the extraction process are determined by factors such as the pH of the aqueous solution and the specific structure of the phosphonate ligand. mdpi.com Recent research has confirmed that α-amino-functionalized compounds can exhibit superior performance compared to some commercial organophosphorus extraction agents in the separation of rare earth metals. mdpi.com While specific studies focusing solely on this compound are not abundant, the well-documented chelating ability of the broader α-aminophosphonate class points to its high potential in applications such as hydrometallurgy, wastewater treatment, and analytical preconcentration of metal ions.
Future Prospects, Challenges, and Emerging Research Directions for Diethyl Phenyl Phenylamino Methyl Phosphonate Research
Development of Novel and More Efficient Synthetic Routes for Scalable Production
The classical synthesis of Diethyl (phenyl(phenylamino)methyl)phosphonate is typically achieved through the Kabachnik-Fields reaction, a one-pot condensation of an aldehyde (benzaldehyde), an amine (aniline), and a phosphorus source (diethyl phosphite). mdpi.comnih.gov While effective, traditional methods often require long reaction times, harsh conditions, or catalysts that are not environmentally friendly. Future research is focused on developing more efficient, scalable, and greener synthetic protocols.
Emerging strategies include the use of microwave irradiation and ultrasound, which can significantly reduce reaction times and improve yields. researchgate.net Moreover, solvent-free and catalyst-free approaches are gaining traction, aligning with the principles of green chemistry. nih.govmdpi.com A significant leap forward is the development of novel catalytic systems. For instance, researchers have explored the use of heterogeneous catalysts like phenylphosphonic acid and various metal chlorides (e.g., FeCl₃, ZnCl₂) which can be easily recovered and reused. mdpi.comnih.gov A particularly innovative approach involves the direct synthesis of α-aminophosphonates from elemental white phosphorus (P₄), amines, and alcohols, catalyzed by copper(II), using air as the oxidant. chinesechemsoc.org This method bypasses the need for hazardous intermediates common in organophosphorus chemistry. chinesechemsoc.org
Comparison of Synthetic Routes for α-Aminophosphonates
| Method | Typical Conditions | Advantages | Challenges |
|---|---|---|---|
| Classical Kabachnik-Fields | Conventional heating, organic solvents, various catalysts | Well-established, versatile | Long reaction times, often requires harsh conditions, potential for byproducts |
| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free | Rapid reaction times, high yields, improved energy efficiency researchgate.netnih.gov | Specialized equipment required, scalability can be a concern |
| Ultrasound-Assisted Synthesis | Ultrasonic irradiation | Reduced reaction times, good yields researchgate.net | Specialized equipment, potential for localized heating |
| Green Catalysis (e.g., Humic Acid) | Solvent-free, biodegradable catalyst | Environmentally friendly, catalyst is reusable and biodegradable researchgate.net | Catalyst efficiency may vary, substrate scope might be limited |
| Direct Synthesis from P₄ | Copper(II) catalyst, air as oxidant | Avoids hazardous PCl₃ intermediate, high atom economy chinesechemsoc.org | Requires handling of white phosphorus, reaction mechanism is complex |
Identification of Undiscovered Biological Targets and Mechanistic Pathways for Therapeutic Intervention
α-Aminophosphonates are recognized as bioisosteres of α-amino acids, allowing them to act as enzyme inhibitors and mimics of peptide transition states. nih.govfrontiersin.org This mimicry is the foundation of their broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. nih.govscribd.comnih.gov A key future direction is the systematic exploration of new biological targets.
For example, novel derivatives of α-aminophosphonates containing a 2-oxoquinoline moiety have demonstrated significant antitumor activity against various cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast). nih.govmdpi.com The representative compound, diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(phenyl-amino)methyl)phosphonate, was found to arrest the cell cycle in the S and G2 phases and induce apoptosis in HeLa cells. nih.govmdpi.com Similarly, combining the α-aminophosphonate scaffold with other bioactive fragments, such as hydrazone, has led to the discovery of potent agents against the tobacco mosaic virus (TMV). nih.govfrontiersin.org
Future research will likely focus on:
Enzyme Inhibition: Moving beyond known targets like cholinesterases to identify novel enzymes in pathogenic or disease pathways that can be inhibited by this class of compounds. nih.govnih.gov
Mechanism of Action Studies: Elucidating the precise molecular interactions and signaling pathways through which these compounds exert their effects. For instance, understanding how they induce apoptosis or cell cycle arrest can lead to more targeted drug design. nih.gov
Antiparasitic Applications: Exploring the potential of these compounds against neglected tropical diseases, such as leishmaniasis, is a promising and underexplored area. mdpi.com
Integration with Advanced Technologies (e.g., High-Throughput Screening, Artificial Intelligence-Driven Drug Design)
The integration of advanced technologies is set to revolutionize the discovery and optimization of this compound derivatives. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. researchgate.net This technology can accelerate the identification of lead compounds with desired activities, such as enzyme inhibition or cytotoxicity against cancer cells. researchgate.netnih.gov For instance, HTS systems have been developed to screen for organophosphate-degrading enzymes, a concept that can be adapted to screen for enzymes inhibited by phosphonates. nih.gov
Predict Bioactivity: Analyze the structure of existing phosphonate (B1237965) derivatives and their known activities to predict the therapeutic potential of novel, computationally designed molecules. researchgate.net
Optimize Molecular Structures: Use generative models to design new analogs of this compound with enhanced potency, better selectivity, and improved pharmacokinetic properties. oxfordglobal.com
Shorten the Discovery Cycle: Reduce the time and cost associated with the traditional design-make-test-analyze cycle in drug discovery by prioritizing the synthesis of the most promising candidates. oxfordglobal.com
The combination of HTS for primary screening and AI for intelligent library design and lead optimization represents a synergistic approach that will likely dominate future research in this field.
Addressing Stereochemical Control Challenges in the Synthesis and Biological Evaluation of this compound Analogs
The central carbon atom in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images (enantiomers). It is well-established that the biological activity of chiral molecules is often dependent on their stereochemistry, with one enantiomer frequently being significantly more active than the other. mdpi.comnih.gov Therefore, a major challenge and a critical area of future research is the development of effective methods for stereochemical control during synthesis.
Asymmetric synthesis of α-aminophosphonates is an active area of investigation. researchgate.net Key strategies include:
Use of Chiral Catalysts: Employing chiral Lewis acids, Brønsted acids, or organocatalysts to favor the formation of one enantiomer over the other during the Kabachnik-Fields or aza-Pudovik reactions. mdpi.com
Chiral Auxiliaries: Attaching a chiral group to one of the reactants to direct the stereochemical outcome of the reaction. researchgate.net
Enantioselective Hydrogenation: Performing asymmetric hydrogenation of precursor α-iminophosphonates to yield enantiomerically enriched α-aminophosphonates. mdpi.com
Selected Asymmetric Synthesis Strategies for α-Aminophosphonates
| Strategy | Description | Reported Efficacy (Enantiomeric Excess - ee) |
|---|---|---|
| Chiral Phase Transfer Catalysis | Asymmetric addition of dialkyl phosphites to imines using a chiral phase transfer catalyst. | Good to high yields and enantioselectivities reported. mdpi.com |
| Chiral Thiourea Organocatalysis | Use of chiral thiourea-coupled cinchona organocatalysts for asymmetric synthesis. | Excellent yields and enantiomeric purities have been achieved. mdpi.com |
| Chiral Phosphoric Acid Catalysis | Addition of indole (B1671886) derivatives to cyclic α-iminophosphonates using a chiral phosphoric acid catalyst. | Yields of 85–98% and enantiomeric purities of 91–98% have been reported. mdpi.com |
| Asymmetric Hydrogenation | Palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates using chiral ligands. | Yields of 91–98% and enantiomeric purities of 85–97% have been achieved. mdpi.com |
Future work must not only focus on achieving high enantioselectivity in the synthesis but also on the separate biological evaluation of individual enantiomers to fully understand the structure-activity relationship.
Exploration of New Application Domains for the Compound and its Derivatives in Emerging Technologies
While the primary focus of α-aminophosphonate research has been on biological applications, there is significant untapped potential in materials science and other emerging technologies. One of the most promising alternative applications is in corrosion inhibition. researchgate.net
Research has shown that this compound and its derivatives can act as effective corrosion inhibitors for carbon steel in acidic environments. researchgate.net The phosphonate group can strongly adsorb onto metal surfaces, forming a protective layer that hinders metal dissolution. The efficiency of this inhibition can be tuned by modifying the substituents on the aromatic rings. researchgate.net Future research in this area could involve integrating these phosphonate derivatives into hybrid materials, polymers, or nanocomposites to create advanced anti-corrosion coatings with enhanced durability and stability. researchgate.net The strong metal-binding properties of phosphonates also suggest potential applications in areas such as metal ion sensing, environmental remediation for heavy metal capture, and the development of functionalized metal-organic frameworks (MOFs). acs.orguantwerpen.be
Sustainable and Scalable Production Methodologies for Environmental and Economic Viability
Ensuring the environmental and economic viability of this compound production is paramount for its potential large-scale application. This involves a shift towards more sustainable chemical processes. The broader organophosphorus industry has historically relied on energy-intensive processes and hazardous intermediates like phosphorus trichloride (B1173362) (PCl₃). rsc.org
Future research will prioritize "green chemistry" principles:
Benign Catalysts: The use of biodegradable and recyclable catalysts, such as humic acid, represents a significant step towards sustainability. researchgate.net Humic acid is a natural biopolymer that can effectively catalyze the Kabachnik-Fields reaction under solvent-free conditions. researchgate.net
Alternative Energy Sources: As mentioned, microwave and ultrasonic irradiation are more energy-efficient alternatives to conventional heating. scribd.com
Waste Reduction: One-pot, multi-component reactions like the Kabachnik-Fields synthesis are inherently atom-economical. Further optimization to minimize solvent use and by-product formation is a key goal. researchgate.net
Sustainable Feedstocks: While challenging, long-term research may explore pathways from more sustainable phosphorus sources, moving away from the reliance on finite phosphate (B84403) rock reserves. rsc.org The direct conversion of industrial organophosphorus pollutants into useful chemicals or fertilizers is an example of a circular economy approach being explored. nih.gov
By focusing on these areas, the production of this compound and its derivatives can become more aligned with modern standards of environmental stewardship and economic feasibility.
Q & A
Q. What are the optimal synthetic routes for Diethyl (phenyl(phenylamino)methyl)phosphonate, and how can reaction conditions be tailored to improve yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, trichloroacetimidate coupling under mild acidic conditions (e.g., TMSOTf catalysis) can yield phosphonate derivatives, though decomposition may occur with improper stoichiometry . Tailoring reaction parameters like temperature (50–70°C), base selection (triethylamine), and solvent polarity (dry dichloromethane) improves yield and purity. Recrystallization from toluene or column chromatography (5% triethylamine in dichloromethane) is critical for isolating pure products .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound and its derivatives?
Multinuclear NMR (¹H, ¹³C, ³¹P, and ¹⁹F) is essential for structural elucidation. For instance:
- ³¹P NMR identifies phosphorus environments (δ 16.5 ppm for phosphonate esters) .
- ¹H NMR resolves aromatic protons and amine groups, with coupling constants revealing stereochemistry .
- ¹⁹F NMR detects fluorine substituents in fluorinated analogs . Cross-validation with HRMS ensures molecular formula accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors .
- Waste Disposal: Collect residues in approved containers for incineration or chemical treatment . Acute toxicity data (e.g., LD₅₀ values) should guide exposure limits .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or thioether incorporation) impact the biological activity of this compound derivatives?
- Fluorination enhances metabolic stability and enzyme binding via electronegative effects, as seen in fluorophenyl derivatives inhibiting S-ribosylhomocysteinase .
- Thioether groups (e.g., 4-methylsulfanylphenyl) improve lipophilicity, facilitating membrane penetration in antimicrobial assays . Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity with IC₅₀ values .
Q. What strategies are employed to resolve contradictions in spectral data (e.g., ³¹P NMR shifts) for structurally similar phosphonates?
- Isotopic Labeling: ²H or ¹³C labeling clarifies ambiguous proton environments .
- Variable Temperature NMR: Distinguishes dynamic processes (e.g., rotamer interconversion) affecting chemical shifts .
- X-ray Crystallography: Provides absolute configuration validation, as demonstrated for triazolyl-phosphonate derivatives .
Q. How do computational models contribute to understanding the structure-activity relationships of this compound derivatives in enzyme inhibition?
Density Functional Theory (DFT) simulations predict binding affinities to metalloproteases by analyzing charge distribution at the N–C–P scaffold . Molecular docking (e.g., AutoDock Vina) identifies key interactions, such as hydrogen bonding with ACE active sites . Free energy perturbation (FEP) calculations quantify substituent effects on inhibition potency .
Methodological Challenges and Solutions
Q. What experimental designs are used to assess the corrosion inhibition efficiency of this compound derivatives on mild steel?
- Electrochemical Testing: Tafel polarization and electrochemical impedance spectroscopy (EIS) measure corrosion rates in HCl solutions. Derivatives with electron-withdrawing groups (e.g., –NO₂) show >90% inhibition efficiency at 10⁻³ M .
- Surface Analysis: SEM/EDS confirms inhibitor adsorption, while quantum chemical parameters (e.g., HOMO-LUMO gap) correlate with performance .
Q. How are reaction intermediates and byproducts characterized during the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
